molecular formula C8H8O2 B106927 4-Hydroxy-3-methylbenzaldehyde CAS No. 15174-69-3

4-Hydroxy-3-methylbenzaldehyde

Cat. No. B106927
CAS RN: 15174-69-3
M. Wt: 136.15 g/mol
InChI Key: BAKYASSDAXQKKY-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

A mixture of 4-hydroxy-3-methylbenzaldehyde (530 mg, 3.91 mmol) and hydroxyl ammonium chloride (406 mg, 5.81 mmol) in acetic acid (5 mL) was heated under reflux for 90 minutes. The cooled reaction mixture was then diluted with diethyl ether (30 mL) and washed with water (30 mL). The combined organic solution was washed with brine, dried over magnesium sulfate, concentrated in vacuo and the residue was purified by column chromatography on silica gel, eluting with dichloromethane:methanol, 100:0 to 97.5:2.5, to afford the title compound as a pale yellow oil in 66% yield, 345 mg.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][C:3]=1[CH3:10].[Cl-].O[NH3+:13]>C(O)(=O)C.C(OCC)C>[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:13])=[CH:4][C:3]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)C
Name
Quantity
406 mg
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
WASH
Type
WASH
Details
washed with water (30 mL)
WASH
Type
WASH
Details
The combined organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.